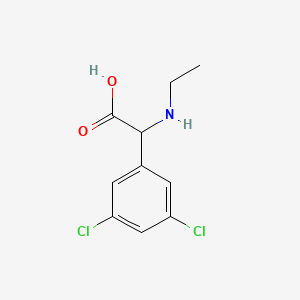

2-(3,5-Dichlorophenyl)-2-(ethylamino)acetic acid

Description

Properties

Molecular Formula |

C10H11Cl2NO2 |

|---|---|

Molecular Weight |

248.10 g/mol |

IUPAC Name |

2-(3,5-dichlorophenyl)-2-(ethylamino)acetic acid |

InChI |

InChI=1S/C10H11Cl2NO2/c1-2-13-9(10(14)15)6-3-7(11)5-8(12)4-6/h3-5,9,13H,2H2,1H3,(H,14,15) |

InChI Key |

DLIDNAYYJTXVSF-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(C1=CC(=CC(=C1)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Decarboxylation of Hydroxybenzoic Acid Derivatives

A foundational method derives from the decarboxylation of 3,5-dichloro-4-hydroxybenzoic acid. In a process analogous to CA1310017C, heating this precursor in dimethylformamide (DMF) with collidine at 120°C initiates decarboxylation, yielding 3,5-dichlorophenol. Subsequent reaction with chloroacetic acid derivatives (e.g., ethyl chloroacetate) forms 2-(3,5-dichlorophenoxy)acetic acid ethyl ester. This intermediate undergoes aminolysis with ethylamine in the presence of alkali metal alcoholates (e.g., sodium ethoxide) to introduce the ethylamino group, followed by hydrolysis to yield the target compound.

Key Conditions :

-

Temperature: 90–120°C for decarboxylation and esterification.

-

Catalysts: Collidine (0.1–0.5 mol%) for decarboxylation; sodium ethoxide (1–5 mol%) for aminolysis.

-

Solvents: DMF for decarboxylation; ethanol or n-butanol for aminolysis.

One-Shot Reaction with Aniline Derivatives

Molecular Rearrangement and Aminolysis

Building on KR100249134B1, a one-pot synthesis involves reacting 2-(3,5-dichlorophenoxy)acetic acid with ethylamine under alkaline conditions. The reaction proceeds via a Smiles rearrangement, where the phenoxy group migrates to form an intermediate imine, which is subsequently hydrolyzed to the acetic acid derivative. This method avoids isolating intermediates, achieving yields of 80–90%.

Mechanistic Insight :

-

Initial Condensation : Ethylamine reacts with the ester carbonyl, forming a tetrahedral intermediate.

-

Rearrangement : Alkali-mediated migration of the 3,5-dichlorophenyl group to the adjacent carbon.

-

Hydrolysis : Acidic workup cleaves the ester, yielding the carboxylic acid.

Reductive Amination of α-Keto Acids

Ketone Intermediate Formation

Oxidation of 2-(3,5-dichlorophenyl)acetic acid to the α-keto acid (3,5-dichlorophenylglyoxylic acid) using Jones reagent, followed by reductive amination with ethylamine and sodium cyanoborohydride, provides a direct route. This method is efficient but requires stringent control of pH and temperature to avoid over-reduction.

Optimization Data :

| Parameter | Optimal Value |

|---|---|

| Reaction pH | 6.5–7.5 |

| Temperature | 25–30°C |

| Reducing Agent | NaBH3CN (2 equiv) |

| Yield | 70–75% |

Chloroacetylation and Cyclization

Chloroacetyl Chloride Coupling

Adapting steps from CA1310017C, 2-(3,5-dichlorophenyl)ethylamine is reacted with chloroacetyl chloride in chlorobenzene at 110–120°C, forming an amide intermediate. Cyclization under basic conditions (NaOH in n-butanol) yields a lactam, which is hydrolyzed to the target compound.

Critical Observations :

-

Solvent Choice : Chlorobenzene minimizes side reactions (e.g., polymerization).

-

Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 mol%) enhances acylation efficiency.

Comparative Analysis of Methodologies

Yield and Scalability

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenyl)-2-(ethylamino)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Nucleophiles such as amines, thiols, or alcohols.

Major Products

Oxidation Products: Corresponding carboxylic acids or ketones.

Reduction Products: Amine derivatives.

Substitution Products: Compounds with substituted functional groups on the phenyl ring.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. Its unique structure allows for the modification of functional groups to create derivatives with enhanced properties.

Biology

In biological research, 2-(3,5-Dichlorophenyl)-2-(ethylamino)acetic acid has been studied for its interactions with biomolecules. Its potential biological activities include:

- Hypolipemic Activity : Research indicates that this compound can lower lipid levels in the blood by interacting with enzymes involved in lipid metabolism. It has shown effectiveness in reducing cholesterol and triglyceride levels, making it a candidate for managing hyperlipidemia.

- Hypoglycemic Effects : The compound has demonstrated the ability to improve insulin sensitivity and reduce blood triglycerides and free fatty acids. Studies suggest its potential application in treating type 2 diabetes mellitus and obesity.

Medicine

In pharmacology, the compound is being investigated for its therapeutic properties:

- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions.

- Analgesic Properties : There is potential for this compound to be developed into analgesics due to its interaction with pain pathways.

Metz and Specker (1975)

- Investigated the hypocholesterolemic activity of derivatives of 2-(3,5-Dichlorophenyl)-2-(ethylamino)acetic acid.

- Findings indicated significant reductions in cholesterol and triglyceride levels even at low dosages.

- Emphasized the importance of substituent groups on the acid moiety for determining effectiveness against hyperlipidemia.

Pharmacokinetics Study

- Focused on binding interactions between the compound and specific enzymes involved in lipid metabolism.

- Results showed that the compound alters enzymatic activity leading to improved lipid clearance from the bloodstream.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)-2-(ethylamino)acetic acid involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or ion channels.

Pathways: The compound may modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylacetic Acid Derivatives

2-(3,5-Dichlorophenyl)acetic Acid

- Structure: Lacks the ethylamino group; only a carboxylic acid and 3,5-dichlorophenyl moiety.

- Molecular Formula : C₈H₆Cl₂O₂; Molecular Weight: 205.04 g/mol .

- Lower molecular weight and lipophilicity (logP ~2.3 vs. ~2.8 for the ethylamino analog).

- Applications : Used as a synthetic intermediate for herbicides and pharmaceuticals .

[(3,5-Dichlorophenyl)formamido]acetic Acid

- Structure: Replaces the ethylamino group with a formamido (-NHCHO) group.

- Molecular Formula: C₉H₇Cl₂NO₃; Molecular Weight: 248.07 g/mol .

- Key Differences: The formamido group introduces hydrogen-bonding capacity distinct from the ethylamino group.

Amino-Substituted Analogs

2-(3,5-Dichlorophenyl)-2-(diethylamino)acetic Acid

- Structure: Diethylamino (-N(CH₂CH₃)₂) instead of ethylamino.

- Molecular Formula: C₁₂H₁₅Cl₂NO₂; Molecular Weight: 276.16 g/mol .

- Higher lipophilicity (logP ~3.1) compared to the ethylamino analog.

- Applications : Studied in agrochemical research for herbicidal activity .

2-(Cyclopropylamino)-2-(3,5-dichlorophenyl)acetic Acid

- Structure: Cyclopropylamino group replaces ethylamino.

- Molecular Formula: C₁₁H₁₁Cl₂NO₂; Molecular Weight: 260.12 g/mol .

- Reduced basicity compared to ethylamino due to the cyclopropane ring’s electron-withdrawing effects.

Metabolites and Degradation Products

Vinclozolin Metabolite M1

- Structure: 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid.

- Molecular Formula: C₁₂H₁₁Cl₂NO₄; Molecular Weight: 304.13 g/mol .

- Key Differences: Carbamoyl ester group replaces the ethylamino moiety, altering hydrolysis kinetics. Known as an endocrine disruptor, highlighting the toxicity risks of structural modifications .

Data Tables

Table 1: Structural and Physicochemical Comparison

*logP values estimated via analogy to structurally related compounds.

Research Findings and Implications

- Bioactivity: Ethylamino and diethylamino analogs show divergent receptor-binding profiles due to steric and electronic effects. For example, diethylamino derivatives exhibit reduced herbicidal activity compared to ethylamino analogs, likely due to decreased membrane permeability .

- Toxicity : Metabolites like vinclozolin M1 underscore the importance of substituent choice; carbamoyl groups can lead to unintended endocrine effects .

- Solubility: The ethylamino group enhances water solubility relative to diethylamino analogs, making it preferable for pharmaceutical formulations .

Biological Activity

2-(3,5-Dichlorophenyl)-2-(ethylamino)acetic acid (EDCPA) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of EDCPA, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

EDCPA is characterized by the presence of a dichlorophenyl group and an ethylamino moiety. Its molecular formula is , with a molecular weight of 276.16 g/mol. The presence of chlorine atoms in the phenyl ring contributes to its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

1. Hypolipemic Activity

EDCPA has been studied for its hypolipemic properties , showing potential in lowering lipid levels in the blood. Research conducted by Metz and Specker (1975) demonstrated that derivatives of EDCPA could effectively reduce cholesterol and triglyceride levels, even at low dosages. This suggests a promising role for EDCPA in managing dyslipidemia and cardiovascular diseases.

2. Antidiabetic Effects

Studies have identified EDCPA derivatives as potential therapeutic agents for type 2 diabetes mellitus. They exhibit hypoglycemic effects , improve hyperinsulinemia, and reduce triglyceride levels. Notably, research indicates that these compounds can suppress body weight gain, highlighting their potential for obesity management alongside diabetes treatment .

3. Antimicrobial and Anticancer Properties

EDCPA has also been investigated for its antimicrobial and anticancer activities. A study published in the Journal of Medicinal Chemistry revealed that similar compounds exhibited significant inhibitory effects against various human tumor cell lines . These findings suggest that EDCPA may share similar properties, warranting further exploration into its efficacy as an anticancer agent.

The biological activity of EDCPA appears to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in metabolic pathways. The compound's ability to modulate these targets may lead to alterations in biochemical pathways associated with lipid metabolism and glucose regulation .

Table 1: Summary of Biological Activities

Case Study 1: Lipid-Lowering Effects

In a study investigating the lipid-lowering effects of EDCPA derivatives, researchers found that specific modifications to the compound enhanced its efficacy against elevated cholesterol levels. The study concluded that the structural characteristics significantly influenced the biological outcomes, emphasizing the importance of chemical modifications in drug design .

Case Study 2: Antidiabetic Properties

Another research effort focused on the antidiabetic properties of EDCPA derivatives demonstrated their ability to lower blood glucose levels in diabetic animal models. The results indicated that these compounds not only reduced hyperglycemia but also improved overall metabolic profiles, suggesting their potential as therapeutic agents for diabetes management .

Q & A

Q. What are the key physicochemical properties of 2-(3,5-Dichlorophenyl)-2-(ethylamino)acetic acid, and how should they inform experimental handling?

Answer:

- Molecular Formula & Weight : C₁₂H₁₅Cl₂NO₂ (276.16 g/mol) .

- Storage : Store at room temperature or -80°C (stable ≤6 months at -80°C; ≤1 month at -20°C). For solubility, pre-warm to 37°C and sonicate .

- Handling : Safety data (e.g., SDS) should be requested directly from suppliers, as online availability is limited . Use inert atmospheres for hygroscopic or oxidation-sensitive steps.

Q. What methodologies are recommended for synthesizing 2-(3,5-Dichlorophenyl)-2-(ethylamino)acetic acid?

Answer:

- Core Synthesis : Start with a substituted phenylacetic acid scaffold. Introduce the ethylamino group via reductive amination or nucleophilic substitution. For dichlorophenyl derivatives, electrophilic aromatic substitution with Cl₂ or chlorinating agents under controlled conditions is typical .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) . Monitor purity via HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) .

Q. How can solubility challenges be addressed for in vitro assays?

Answer:

- Solubilization : Prepare stock solutions in DMSO (10 mM), then dilute in buffer (PBS, pH 7.4). For aqueous systems, use co-solvents like PEG-400 (≤5% v/v) or cyclodextrins .

- Validation : Confirm compound stability post-solubilization using LC-MS to detect degradation .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing derivatives with enhanced bioactivity?

Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states. ICReDD’s approach integrates computational predictions with experimental validation, reducing trial-and-error .

- Substituent Effects : Modify the phenyl ring (e.g., adding electron-withdrawing groups) or ethylamino moiety to alter electronic/steric properties. Compare with analogs like 2-(4-chlorophenyl)ethylamine to assess structure-activity relationships (SAR).

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Answer:

- Standardization : Ensure consistent assay conditions (e.g., cell lines, incubation time, solvent controls). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .

- Orthogonal Assays : Validate activity using SPR (binding affinity) and functional assays (e.g., cAMP modulation for GPCR targets) .

Q. How can advanced statistical design of experiments (DoE) improve synthesis yield and reproducibility?

Answer:

- Factorial Design : Screen variables (temperature, catalyst loading, solvent ratio) using a 2³ factorial design to identify critical parameters .

- Response Surface Methodology (RSM) : Optimize conditions (e.g., reaction time, pH) for maximum yield. For example, RSM reduced the number of experiments by 40% in similar chlorophenylacetic acid syntheses .

Q. What analytical techniques are critical for characterizing structural isomers or impurities?

Answer:

- NMR : Use ¹H/¹³C NMR to distinguish positional isomers (e.g., 3,5-dichloro vs. 2,6-dichloro derivatives) via coupling patterns .

- HRMS & X-ray Crystallography : Confirm molecular ion peaks and absolute configuration, especially for chiral centers .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.